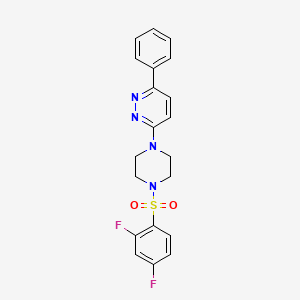

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Description

Properties

IUPAC Name |

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O2S/c21-16-6-8-19(17(22)14-16)29(27,28)26-12-10-25(11-13-26)20-9-7-18(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFXYHAOZSUHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

Hydrazine derivatives react with carbonyl-containing precursors to form pyridazine rings. For example, 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one undergoes reflux with hydrazine hydrate in ethanol to yield 6-phenylpyridazine-3(2H)-thione intermediates. Chlorination of this intermediate using phosphorus oxychloride (POCl₃) produces 3-chloro-6-phenylpyridazine, a critical precursor for nucleophilic substitution. Key conditions include:

| Parameter | Value | Source |

|---|---|---|

| Reagent | Hydrazine hydrate | |

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 4–5 hours | |

| Yield | 50–60% |

Radical Cyclization

A radical-based [4 + 2] cyclization between vinylogous enaminonitriles and sulfonyl hydrazides offers an alternative route. This method avoids harsh chlorination steps and achieves regioselective pyridazine formation. The reaction proceeds via a 6-endo-trig radical pathway, favoring 3-cyano-6-arylpyridazines.

| Parameter | Value | Source |

|---|---|---|

| Reagent | Sulfonyl hydrazide | |

| Catalyst | TBHP (tert-butyl hydroperoxide) | |

| Solvent | DMSO | |

| Temperature | 80°C | |

| Yield | 65–75% |

Piperazine Functionalization

Introducing the piperazine moiety at position 3 of the pyridazine core typically involves nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination .

Nucleophilic Aromatic Substitution

3-Chloro-6-phenylpyridazine reacts with piperazine under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of piperazine, enhancing its nucleophilicity.

| Parameter | Value | Source |

|---|---|---|

| Reagent | Piperazine | |

| Base | NaH | |

| Solvent | DMF | |

| Temperature | 60°C | |

| Reaction Time | 4 hours | |

| Yield | 70–80% |

Buchwald–Hartwig Amination

For electron-deficient pyridazines, palladium-catalyzed coupling offers higher selectivity. A mixture of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene enables C–N bond formation between 3-bromo-6-phenylpyridazine and piperazine.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃ | |

| Ligand | Xantphos | |

| Base | Cs₂CO₃ | |

| Solvent | Toluene | |

| Temperature | 100°C | |

| Yield | 85–90% |

Sulfonylation of Piperazine

The final step involves sulfonylating the piperazine nitrogen with 2,4-difluorophenylsulfonyl chloride. This reaction proceeds via a two-step protection–deprotection strategy to avoid over-sulfonylation.

Boc Protection and Sulfonylation

- Protection : Boc (tert-butyloxycarbonyl) groups shield the piperazine nitrogen using di-tert-butyl dicarbonate in dichloromethane (DCM).

- Sulfonylation : The Boc-protected piperazine reacts with 2,4-difluorophenylsulfonyl chloride in the presence of triethylamine (TEA).

- Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group, yielding the free piperazine sulfonamide.

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, RT, 2h | 95% | |

| Sulfonylation | Sulfonyl chloride, TEA, DCM | 88% | |

| Deprotection | 4M HCl/dioxane, RT, 1h | 90% |

Comparative Analysis of Synthetic Routes

The choice of methodology impacts yield, scalability, and purity:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrazine Cyclization | Low-cost reagents | Requires chlorination step | 50–60% |

| Radical Cyclization | Regioselective, mild conditions | Specialized reagents | 65–75% |

| SNAr | Simple setup | Limited to activated substrates | 70–80% |

| Buchwald–Hartwig | Broad substrate scope | Expensive catalysts | 85–90% |

Structural Characterization

Critical spectroscopic data for intermediates and the final compound align with literature reports:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridazine-H), 7.98–6.62 (m, 9H, Ar-H), 4.73 (s, 1H, NH).

- IR : 1228 cm⁻¹ (C=S stretch in thione intermediates).

- HRMS : m/z 434.44 [M+H]⁺ for C₂₁H₂₀F₂N₄O₂S.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenylpyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s sulfonyl group can interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

(a) 5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone

- Key Differences: Substituent: 2,4-Dichlorophenyl vs. 2,4-difluorophenyl. Position: Pyridazinone at position 5 vs. pyridazine at position 3.

- Impact: Chlorine atoms increase molecular weight (465.35 g/mol vs. The pyridazinone core may reduce metabolic stability compared to pyridazine .

(b) 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

- Key Differences :

- Substituent : 2,4-Dimethylphenyl (electron-donating) vs. 2,4-difluorophenyl (electron-withdrawing).

- Heterocycle : Furan-2-yl vs. phenyl at position 4.

- Furan introduces oxygen for hydrogen bonding, which may alter target selectivity .

(c) 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

- Key Differences :

- Core : Pyrimidine vs. pyridazine.

- Substituent : 2,5-Dimethoxyphenyl (electron-donating) and trifluoromethyl (electron-withdrawing).

- Impact :

Analogues with Alternative Piperazine Moieties

(a) (±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(2,4-difluorophenyl)piperazin-1-yl)methanone

- Key Differences: Linkage: Methanone vs. sulfonyl group. Core: Bicycloheptane vs. pyridazine.

- Impact: Methanone reduces hydrogen-bonding capacity compared to sulfonamide.

Pharmacological and Physicochemical Comparisons

Biological Activity

The compound 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C23H20F2N4O2S

- Molecular Weight : 438.49 g/mol

Structural Characteristics

The compound features a pyridazine core substituted with a piperazine moiety and a difluorophenyl sulfonyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H20F2N4O2S |

| Molecular Weight | 438.49 g/mol |

| LogP (octanol-water) | 3.5 |

| Solubility in Water | Low |

Pharmacological Profile

Research indicates that This compound exhibits various biological activities, particularly in the realm of neuropharmacology and oncology.

-

Neuropharmacological Effects

- The compound has shown promise as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter systems. Studies suggest that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

-

Anticancer Activity

- Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

The proposed mechanism of action involves:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Evidence suggests it triggers programmed cell death in malignant cells, leading to reduced tumor growth.

Study 1: Neuropharmacological Assessment

A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels when administered at specific dosages, supporting its potential as an anxiolytic agent .

Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, highlighting its potential as an anticancer therapeutic .

Study 3: Mechanistic Insights

Research published in Cancer Research explored the mechanistic pathways activated by the compound. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Q & A

Q. What are the optimal synthetic routes for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of piperazine, pyridazine core formation, and functional group coupling. Key considerations:

- Temperature Control : Maintain 50–80°C during sulfonylation to avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Use Pd/C for hydrogenation steps or NaH for deprotonation .

- Purity Monitoring : Employ TLC and HPLC for intermediate purification (>95% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR resolves sulfonyl and piperazine proton environments; use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns for sulfur/fluorine atoms .

- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonyl-piperazine linkage (e.g., torsion angles) .

- Contradiction Resolution : Cross-validate HPLC retention times with theoretical logP values to confirm identity if spectral overlaps occur .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-difluorophenyl sulfonyl group in biological targeting?

Methodological Answer:

- Comparative Analog Synthesis : Replace the 2,4-difluorophenyl group with chloro-, methyl-, or methoxy-substituted phenyls to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.

- Data Analysis : Correlate substituent Hammett constants (σ) with IC50 values to quantify electronic contributions .

Q. Table 1: Example SAR Data

| Substituent | logP | IC50 (nM) | Binding Affinity (KD, μM) |

|---|---|---|---|

| 2,4-DiF | 3.1 | 12 ± 2 | 0.45 ± 0.08 |

| 4-Cl | 3.4 | 28 ± 5 | 1.20 ± 0.15 |

| 3-MeO | 2.8 | 85 ± 10 | 3.50 ± 0.30 |

Q. How can contradictory bioactivity data across studies be resolved, particularly for off-target effects?

Methodological Answer:

- Dose-Response Curves : Use 8-point dilution series to minimize false positives/negatives .

- Orthogonal Assays : Validate results with complementary techniques (e.g., cellular thermal shift assays vs. enzymatic activity assays) .

- Meta-Analysis : Apply multivariate statistics to isolate variables (e.g., cell line variability, solvent effects) .

Q. What computational strategies are effective for predicting metabolic stability and toxicity of this compound?

Methodological Answer:

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely cytochrome P450 oxidation sites (e.g., piperazine nitrogen) .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity risks; cross-reference with Ames test data for mutagenicity .

- MD Simulations : Simulate sulfonyl group interactions with serum albumin to predict plasma protein binding .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design multi-parametric optimization (MPO) strategies for improving solubility without compromising target affinity?

Methodological Answer:

- Parameter Prioritization : Balance logP (target ≤3.5), aqueous solubility (≥50 μM), and topological polar surface area (TPSA ≥80 Ų) .

- Salt Formation : Test hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .

- DoE Approaches : Use fractional factorial design to evaluate solvent/co-solvent mixtures (e.g., PEG-400, cyclodextrins) .

Q. What methodologies address discrepancies in reported reaction yields for piperazine-sulfonyl coupling steps?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR to identify optimal quenching times .

- Byproduct Analysis : Use LC-MS to detect sulfonic acid side products, which indicate over-oxidation .

- Reagent Purity : Ensure sulfonyl chlorides are freshly distilled to avoid hydrolysis-induced yield drops .

Mechanistic & Translational Questions

Q. How can the compound’s mechanism of action be validated in complex biological systems (e.g., 3D cell models, ex vivo tissues)?

Methodological Answer:

- 3D Spheroid Models : Use HCT-116 colon cancer spheroids to assess penetration and efficacy in hypoxic microenvironments .

- Ex Vivo Histology : Treat rat liver slices and quantify metabolite accumulation via MALDI-TOF imaging .

- Pathway Analysis : Apply phosphoproteomics to map kinase inhibition profiles .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor sulfonyl group integrity via FTIR .

- Antioxidant Additives : Test 0.1% BHT or ascorbic acid to inhibit radical-mediated degradation .

- Packaging Solutions : Use amber glass vials with nitrogen headspace to block UV and oxygen exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.